molecular formula C6H10ClNO2 B15251710 l-Alanine propargyl ester hydrochloride

l-Alanine propargyl ester hydrochloride

Cat. No.: B15251710
M. Wt: 163.60 g/mol
InChI Key: KETDRIIDNIHWTC-JEDNCBNOSA-N
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Description

l-Alanine propargyl ester hydrochloride is a chiral amino acid derivative where the carboxylic acid group of l-alanine is esterified with a propargyl alcohol moiety, and the amino group is protonated as a hydrochloride salt. This compound is characterized by its propargyl group (HC≡C-CH2-), which enables participation in click chemistry reactions such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) . Its synthesis typically involves coupling l-alanine with propargyl alcohol using carbodiimide-based coupling agents (e.g., EDCI) and DMAP as a catalyst, followed by salt formation with HCl . The compound is hygroscopic and forms crystalline solids under controlled conditions .

Properties

Molecular Formula

C6H10ClNO2

Molecular Weight

163.60 g/mol

IUPAC Name

prop-2-ynyl (2S)-2-aminopropanoate;hydrochloride

InChI

InChI=1S/C6H9NO2.ClH/c1-3-4-9-6(8)5(2)7;/h1,5H,4,7H2,2H3;1H/t5-;/m0./s1

InChI Key

KETDRIIDNIHWTC-JEDNCBNOSA-N

Isomeric SMILES

C[C@@H](C(=O)OCC#C)N.Cl

Canonical SMILES

CC(C(=O)OCC#C)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of l-Alanine propargyl ester hydrochloride typically involves the esterification of l-Alanine with propargyl alcohol in the presence of hydrochloric acid. The reaction proceeds as follows:

Industrial Production Methods: The use of catalysts and optimized reaction conditions can enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: l-Alanine propargyl ester hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Catalysts like copper or palladium are commonly used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogenation using palladium on carbon or other reducing agents.

Major Products:

    Substitution Products: Various substituted propargyl derivatives.

    Oxidation Products: Oxidized forms of the ester.

    Reduction Products: Reduced forms, such as alkanes or alcohols.

Scientific Research Applications

Chemistry: l-Alanine propargyl ester hydrochloride is used as a building block in organic synthesis. Its propargyl group allows for further functionalization, making it valuable in the synthesis of complex molecules .

Biology and Medicine: The compound is used in peptide synthesis, where it serves as a protecting group for the carboxyl group of amino acids. This allows for the selective deprotection and formation of peptides with specific sequences .

Industry: In industrial applications, this compound is used in the production of pharmaceuticals and other fine chemicals. Its reactivity and versatility make it a useful intermediate in various synthetic pathways .

Mechanism of Action

The mechanism of action of l-Alanine propargyl ester hydrochloride involves its ability to participate in various chemical reactions due to the presence of the propargyl group. This group can undergo nucleophilic substitution, oxidation, and reduction, allowing the compound to be transformed into different derivatives. The molecular targets and pathways involved depend on the specific reactions and applications .

Comparison with Similar Compounds

Key Observations :

  • Reactivity : The propargyl group in l-alanine propargyl ester HCl enables unique reactivity in click chemistry, unlike methyl or ethyl esters, which are primarily used for peptide protection .
  • Synthetic Complexity : Propargyl ester synthesis requires strict anhydrous conditions and catalytic DMAP, whereas methyl/ethyl esters are simpler to prepare .
  • Stability: Hydrochloride salts of alanine esters generally exhibit good crystallinity, but propargyl esters may form mixtures with unreacted amino acid under suboptimal conditions .

Physicochemical Properties

Property l-Alanine Propargyl Ester HCl l-Alanine Methyl Ester HCl l-Alanine Ethyl Ester HCl
Melting Point Not reported 109–111°C 121–123°C
Solubility Soluble in DCM, methanol Soluble in methanol, water Soluble in ethanol, DCM
Hygroscopicity High High Moderate

Notes:

  • Propargyl esters are less stable in aqueous media compared to tert-butyl esters, which are more hydrophobic .
  • Methyl and ethyl esters are preferred for aqueous-phase reactions due to their higher solubility .

Research Findings and Challenges

  • Synthetic Limitations: Propargyl ester synthesis struggles with steric hindrance in β-substituted amino acids, leading to low yields .
  • Diastereomer Control : Racemic propargyl ester precursors (e.g., in sofosbuvir synthesis) require precise reaction conditions to avoid diastereomeric mixtures .

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